Deltarasin hydrochloride

Descripción general

Descripción

Deltarasina (clorhidrato) es un inhibidor de molécula pequeña que se dirige a la interacción entre la proteína KRAS y la proteína de unión a prenil PDEδ. Este compuesto ha mostrado un potencial significativo en la interrupción de las vías de señalización de KRAS, que a menudo están implicadas en varios cánceres, particularmente el adenocarcinoma ductal pancreático .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Deltarasina (clorhidrato) implica múltiples pasos, incluida la formación de derivados de benzimidazol y su posterior funcionalización. Los pasos clave incluyen:

Formación del núcleo de benzimidazol: El paso inicial implica la condensación de o-fenilendiamina con ácidos carboxílicos o sus derivados para formar el núcleo de benzimidazol.

Funcionalización: El núcleo de benzimidazol se funcionaliza luego con varios sustituyentes, incluidos los grupos fenilo y piperidinilo, a través de reacciones de sustitución nucleofílica.

Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de producción industrial: La producción industrial de Deltarasina (clorhidrato) sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar un alto rendimiento y pureza.

Tipos de Reacciones:

Oxidación: Deltarasina (clorhidrato) puede sufrir reacciones de oxidación, particularmente en el núcleo de benzimidazol, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro, convirtiéndolos en aminas.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en los grupos fenilo y piperidinilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.

Productos principales:

Derivados oxidados: Productos formados a partir de reacciones de oxidación.

Aminas: Productos formados a partir de la reducción de grupos nitro.

Derivados sustituidos: Productos formados a partir de reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

Deltarasina (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la interacción KRAS-PDEδ y su inhibición.

Biología: Se emplea en biología celular para investigar el papel de KRAS en la señalización celular y la proliferación.

Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos.

Mecanismo De Acción

Deltarasina (clorhidrato) ejerce sus efectos uniéndose al bolsillo de unión de farnesilo de PDEδ, inhibiendo así su interacción con KRAS. Esta interrupción evita la localización adecuada de KRAS en la membrana plasmática, deteriorando sus vías de señalización. La inhibición de la señalización de KRAS conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .

Compuestos similares:

Triclorhidrato de Deltarasina: Otra forma de Deltarasina con efectos inhibitorios similares sobre la interacción KRAS-PDEδ.

Inhibidores de KRAS G12C: Compuestos como MRTX849 y AMG 510 se dirigen específicamente a la mutación KRAS G12C.

Inhibidores de PDEδ: Otros inhibidores que se dirigen a PDEδ incluyen derivados de Deltazinona y Piridazinona.

Singularidad: Deltarasina (clorhidrato) es única debido a su alta afinidad por el bolsillo de unión de farnesilo de PDEδ y su capacidad para interrumpir eficazmente la señalización de KRAS. Esta especificidad la convierte en una herramienta valiosa en la investigación del cáncer y en posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Deltarasin Trihydrochloride: Another form of Deltarasin with similar inhibitory effects on KRAS-PDEδ interaction.

KRAS G12C Inhibitors: Compounds like MRTX849 and AMG 510 specifically target the KRAS G12C mutation.

PDEδ Inhibitors: Other inhibitors targeting PDEδ include Deltazinone and Pyridazinone derivatives.

Uniqueness: Deltarasin (hydrochloride) is unique due to its high affinity for the farnesyl-binding pocket of PDEδ and its ability to disrupt KRAS signaling effectively. This specificity makes it a valuable tool in cancer research and potential therapeutic applications.

Actividad Biológica

Deltarasin hydrochloride is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers driven by KRAS mutations. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Deltarasin is primarily recognized for its ability to inhibit the interaction between KRAS and PDEδ, a protein crucial for the proper localization and activation of KRAS at the plasma membrane. KRAS mutations are prevalent in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), making deltarasin a promising candidate for targeted therapy.

Deltarasin exerts its effects through several key mechanisms:

- Inhibition of KRAS-PDEδ Interaction : By binding to the hydrophobic pocket of PDEδ, deltarasin prevents KRAS from localizing to the plasma membrane, thereby inhibiting its downstream signaling pathways, including RAF/MEK/ERK and PI3K/AKT cascades .

- Induction of Apoptosis and Autophagy : Research has shown that deltarasin induces apoptosis in KRAS-dependent cancer cells by altering the expression of apoptotic proteins. It increases pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 . Additionally, it has been observed to induce autophagy through the AMPK-mTOR signaling pathway .

In Vitro Studies

A significant study highlighted that deltarasin effectively inhibited cell growth in KRAS-mutant lung cancer cell lines (e.g., A549 cells). The treatment resulted in:

- Cell Morphology Changes : Deltarasin treatment caused cells to detach and exhibit rounded morphology, indicative of apoptosis.

- Flow Cytometry Results : Quantitative analysis revealed a significant increase in apoptotic cells post-treatment compared to controls .

In Vivo Studies

In vivo experiments involving mouse models demonstrated that:

- Tumor Growth Inhibition : Mice treated with deltarasin showed a 57% reduction in tumor weight compared to control groups after 21 days of treatment. This was accompanied by a marked decrease in cell proliferation as indicated by Ki-67 staining and an increase in apoptotic cells as shown by cleaved caspase-3 staining .

Data Table: Summary of Key Research Findings on Deltarasin

Case Studies

-

Lung Cancer Treatment :

- In a preclinical model using A549 cells, deltarasin demonstrated potent inhibition of cell growth through apoptosis induction. The study found that treatment with deltarasin significantly reduced phosphorylation levels of key signaling proteins such as c-RAF, AKT, and ERK, confirming its role in disrupting KRAS-mediated signaling pathways .

- Pancreatic Cancer :

Propiedades

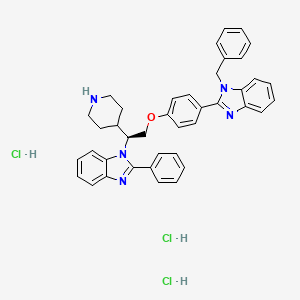

IUPAC Name |

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNBDBVWCNENOV-XVYLPRMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440898-82-7 | |

| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.